2-(4-Trifluoromethylbenzoyl)pyridine
CAS No.: 122377-19-9
Cat. No.: VC20806072
Molecular Formula: C13H8F3NO
Molecular Weight: 251.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122377-19-9 |
|---|---|
| Molecular Formula | C13H8F3NO |
| Molecular Weight | 251.2 g/mol |
| IUPAC Name | pyridin-2-yl-[4-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C13H8F3NO/c14-13(15,16)10-6-4-9(5-7-10)12(18)11-3-1-2-8-17-11/h1-8H |
| Standard InChI Key | GRSQHGJNKQUFQK-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Identity and Physical Properties
2-(4-Trifluoromethylbenzoyl)pyridine is characterized by the molecular formula C13H8F3NO and a molecular weight of 251.2 g/mol. It is formally known by its IUPAC name pyridin-2-yl-[4-(trifluoromethyl)phenyl]methanone and is registered under CAS number 122377-19-9. The compound contains a carbonyl group connecting the pyridine ring and the trifluoromethylphenyl moiety, creating a conjugated system that influences its chemical behavior.
Structural Characteristics
The structure of 2-(4-Trifluoromethylbenzoyl)pyridine consists of two aromatic rings: a pyridine ring and a benzene ring substituted with a trifluoromethyl group at the para position. These rings are connected by a carbonyl (C=O) bridge, forming a ketone functional group. This arrangement creates a molecule with distinctive electronic properties due to the electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group.
Physical and Chemical Properties
The compound exhibits properties typical of aromatic ketones, with additional characteristics imparted by the trifluoromethyl substituent. Based on structural analogs, it likely appears as a crystalline solid at room temperature with moderate solubility in common organic solvents.
Table 1: Physical and Chemical Properties of 2-(4-Trifluoromethylbenzoyl)pyridine
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C13H8F3NO | Contains a trifluoromethyl group |
| Molecular Weight | 251.2 g/mol | Determined from atomic composition |
| CAS Number | 122377-19-9 | Registry identifier |
| IUPAC Name | pyridin-2-yl-[4-(trifluoromethyl)phenyl]methanone | Systematic chemical nomenclature |
| InChIKey | GRSQHGJNKQUFQK-UHFFFAOYSA-N | Chemical identifier string |
| SMILES | C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | Linear notation of chemical structure |
| Appearance | Likely crystalline solid | Based on similar compounds |
| Solubility | Soluble in most organic solvents | Common for similar aromatic compounds |
Applications in Research and Development
2-(4-Trifluoromethylbenzoyl)pyridine has applications across multiple fields, with particular relevance to pharmaceutical research and materials science.
Pharmaceutical Applications
The compound is of significant interest in pharmaceutical research due to several favorable characteristics:
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The trifluoromethyl group enhances lipophilicity, improving cell membrane penetration for potential drug candidates
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The presence of fluorine atoms increases metabolic stability, potentially extending the half-life of related drug compounds
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The carbonyl group serves as a hydrogen bond acceptor, potentially facilitating interactions with biological targets
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The pyridine nitrogen provides additional functionality for hydrogen bonding or metal coordination
These properties make 2-(4-Trifluoromethylbenzoyl)pyridine a valuable scaffold for medicinal chemistry investigations, particularly in the development of enzyme inhibitors or receptor modulators.
Synthetic Building Block
As a functionalized heterocyclic compound, 2-(4-Trifluoromethylbenzoyl)pyridine serves as a versatile intermediate in organic synthesis. The carbonyl group provides a reactive site for various transformations, including:
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Reduction to secondary alcohols
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Conversion to imines or oximes
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Wittig reactions to form alkenes
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Aldol-type reactions for carbon-carbon bond formation
The trifluoromethyl group, meanwhile, imparts unique electronic properties that can influence reactivity patterns and product selectivity in subsequent transformations.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 2-(4-Trifluoromethylbenzoyl)pyridine requires comparison with structurally related compounds.
Comparison with Related Compounds
Table 2: Comparison of 2-(4-Trifluoromethylbenzoyl)pyridine with Structurally Related Compounds
Influence of Structural Elements on Activity
The trifluoromethyl group in 2-(4-Trifluoromethylbenzoyl)pyridine serves multiple functions that influence its potential biological activity:
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Electronic effects: The strongly electron-withdrawing CF3 group alters the electron density distribution across the molecule, influencing its interactions with biological targets
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Metabolic stability: The C-F bonds resist enzymatic cleavage, potentially extending the compound's half-life in biological systems
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Lipophilicity: The hydrophobic CF3 group enhances membrane permeability, potentially improving cellular uptake
The carbonyl linkage between the aromatic rings provides rotational flexibility, allowing the molecule to adopt various conformations that might be crucial for fitting into binding sites of biological targets.
Chemical Reactivity Profile
Understanding the chemical reactivity of 2-(4-Trifluoromethylbenzoyl)pyridine is essential for predicting its behavior in biological systems and its utility in chemical synthesis.
Reactivity Centers
The compound contains several reactive centers that can participate in various chemical transformations:
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Carbonyl group: Susceptible to nucleophilic attack, reduction, and condensation reactions
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Pyridine nitrogen: Can act as a nucleophile, coordinate with metals, or undergo quaternization
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Trifluoromethyl group: Imparts electronic effects that influence reactivity at neighboring positions
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Aromatic rings: Can undergo electrophilic aromatic substitution (though with altered regioselectivity due to substituent effects)
Predicted Reaction Patterns
Based on its structural features, 2-(4-Trifluoromethylbenzoyl)pyridine would likely exhibit the following reaction patterns:
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Nucleophilic addition at the carbonyl carbon, potentially leading to alcohol derivatives
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Reduction of the carbonyl group by hydride reagents to form secondary alcohols
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Coordination of the pyridine nitrogen with transition metals or protonation under acidic conditions
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Limited electrophilic substitution on the aromatic rings due to the deactivating effects of the trifluoromethyl and carbonyl groups
Research Trends and Future Directions
Current research involving 2-(4-Trifluoromethylbenzoyl)pyridine and related compounds suggests several promising directions for future investigation.
Medicinal Chemistry Applications
The incorporation of the trifluoromethyl group into heterocyclic compounds has become increasingly important in drug discovery. The presence of this group often improves drug-like properties, including:
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Enhanced binding affinity to target proteins
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Improved metabolic stability
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Increased membrane permeability
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Altered hydrogen bonding patterns
These properties make 2-(4-Trifluoromethylbenzoyl)pyridine and similar compounds attractive scaffolds for developing new pharmaceutical agents, particularly in areas where these properties are crucial for efficacy.
Synthetic Methodology Development
The development of efficient methods for incorporating trifluoromethyl groups into complex molecules remains an active area of research. The Brønsted base-catalyzed approaches described for related compounds highlight the ongoing efforts to create milder, more selective conditions for introducing fluorinated groups .
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